molecular formula C13H13N3O4 B2363547 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide CAS No. 1396808-78-8

2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide

Cat. No. B2363547
CAS RN: 1396808-78-8
M. Wt: 275.264
InChI Key: PHOSLIAAMQPUGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C13H13N3O4 . The structure includes a cyclopropane ring, a furan ring, and an oxazole ring, which are connected by amide and carboxamide groups . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 275.26 g/mol . It has a complexity of 386, as computed by Cactvs 3.4.8.18 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . Its topological polar surface area is 97.4 Ų . It has a rotatable bond count of 5 .

Scientific Research Applications

Antiallergic Compounds Synthesis

A series of compounds related to "2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide" have been synthesized to evaluate their antiallergic activity. These compounds have shown potent antiallergic activity in tests, highlighting their potential as novel antiallergic agents. This research contributes to the development of new therapeutic options for allergic conditions (Georgiev et al., 1987).

Advancements in Gold Catalysis

The compound's structural motif has been used in studies exploring the use of gold catalysis for the synthesis of oxazoles, demonstrating the compound's role in facilitating novel synthetic pathways. This work showcases the potential of using bidentate ligands to control the reactivity of gold carbenes, opening new avenues for the development of synthetic methods (Luo et al., 2012).

Novel Oxazole Synthesis Techniques

Research into the synthesis of oxazoles, including compounds with similar structures to "2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide," has led to the development of new synthetic techniques. These methods enable the efficient production of oxazole derivatives, which are crucial in medicinal chemistry and drug development (Selvi & Srinivasan, 2014).

Antibacterial Activity Exploration

The structure of "2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide" has been utilized in the synthesis of compounds with potential antibacterial activities. This research underscores the importance of exploring novel compounds for their therapeutic potential against bacterial infections (Aktan et al., 2017).

Potential in Tyrosinase Inhibition

Studies have also focused on the synthesis of new derivatives with the aim of finding potent tyrosinase inhibitors. These compounds, related to the chemical structure , have been evaluated for their inhibitory activity, indicating their potential use in treating conditions like hyperpigmentation (Dige et al., 2019).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(furan-2-ylmethyl)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-11(8-3-4-8)16-13-15-10(7-20-13)12(18)14-6-9-2-1-5-19-9/h1-2,5,7-8H,3-4,6H2,(H,14,18)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOSLIAAMQPUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide

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